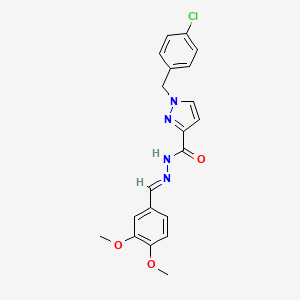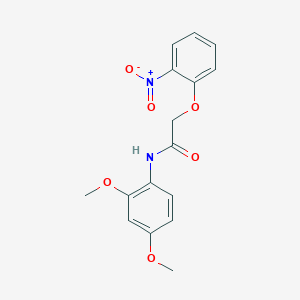![molecular formula C19H21ClN4O2 B5539330 1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class. Triazoles are known for their importance in medicinal chemistry due to their various biological activities.
Synthesis Analysis
- The synthesis of related 1,2,4-triazole compounds often involves reactions like the enole-mediated click Dimroth reaction or alternative methods utilizing organic azides and terminal alkynes, as shown in the synthesis of similar compounds (Pokhodylo, Slyvka, & Pavlyuk, 2020); (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
- The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, IR, NMR, and mass spectrometry. These methods help in understanding the geometry and electronic structure of the molecule (Düğdü et al., 2013).
Chemical Reactions and Properties
- Chemical reactions involving 1,2,4-triazoles are diverse, including cycloadditions, sigmatropic rearrangements, and ring expansions. These reactions are crucial for synthesizing various derivatives with potential biological activities (Butler, Cunningham, Marren, & McArdle, 1990).
Physical Properties Analysis
- The physical properties like solubility, melting point, and crystalline structure are key for understanding the compound's behavior in different environments. Such properties are typically determined using crystallography and other analytical methods.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interactions with other molecules, are central to determining the compound's potential use in various applications. For instance, the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice can significantly influence the compound's stability and reactivity.
References
- Pokhodylo, N., Slyvka, Y. I., & Pavlyuk, V. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
- Düğdü, E., Ünver, Y., Ünlüer, D., Tanak, H., Sancak, K., Köysal, Y., & Işık, Ş. (2013). Synthesis, structural characterization and comparison of experimental and theoretical results by DFT level of molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole.
- Chen, J., Liu, S., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate.
- Butler, R. N., Cunningham, D., Marren, E., & McArdle, P. (1990). Extended tandem reactions of 2H-1,2,3-triazole N-oxides with dialkyl acetylenedicarboxylates and N-phenylmaleimide.
Scientific Research Applications
Tetrel Bonding Interactions in Triazole Derivatives
Research on triazole derivatives, such as the synthesis and characterization of four triazole derivatives, has been conducted. These compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives, demonstrate π-hole tetrel bonding interactions. Such interactions are studied using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insight into the nucleophilic/electrophilic nature of various groups and their influence on interaction energy (Ahmed et al., 2020).
Antimicrobial Activities of Triazole Derivatives
Some novel triazole derivatives, including 1,2,4-triazole derivatives, have been synthesized and tested for their antimicrobial activities. These studies reveal that certain triazole derivatives possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
Triazole Derivatives in Cancer Research
Studies on benzimidazole derivatives bearing 1,2,4-triazole, including their tautomeric properties and anti-cancer properties, have been conducted using density functional theory and molecular docking. These compounds show potential as EGFR inhibitors, important in cancer treatment (Karayel, 2021).
Synthesis of Metabolites of Triazole Derivatives
Research into the synthesis of metabolites of certain triazole derivatives, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, has been performed. These studies offer insights into efficient synthesis methods and the potential pharmaceutical applications of these metabolites (Mizuno et al., 2006).
Cytotoxic Potential of Triazole Derivatives
Investigations into novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles have shown significant cytotoxic activity against various human cancer cell lines. These studies contribute to understanding the antitumor activity of triazole derivatives and their potential therapeutic uses (Liu et al., 2017).
properties
IUPAC Name |
4-[2-[2-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1,2,4-triazol-3-yl]ethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-11-15(12(2)26-23-11)7-9-18-21-19(13-4-5-13)22-24(18)16-10-14(20)6-8-17(16)25-3/h6,8,10,13H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCUSLJVUIKWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NC(=NN2C3=C(C=CC(=C3)Cl)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)


![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

